1-(4-Bromobenzyl)pyrrolidine
Description
Overview of Pyrrolidine-Containing Scaffolds in Medicinal Chemistry and Organic Synthesis
The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. frontiersin.orgnih.gov Its prevalence in drug discovery is a testament to the advantageous physicochemical properties it imparts to a molecule.
The five-membered pyrrolidine ring is a popular scaffold among medicinal chemists for several reasons. nih.govresearchgate.net Its saturated and non-planar nature, a result of sp³ hybridization, allows for a greater three-dimensional exploration of chemical space compared to its aromatic counterpart, pyrrole. nih.govresearchgate.net This "pseudorotation" of the ring contributes to the stereochemistry of the molecule, which is crucial for specific interactions with biological targets like proteins and enzymes. nih.govresearchgate.net The presence of the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, enhancing aqueous solubility and influencing other pharmacokinetic properties. pharmablock.com The stereogenicity of the carbon atoms in the pyrrolidine ring allows for the creation of multiple stereoisomers, each potentially having a distinct biological profile. nih.govresearchgate.net This structural diversity is a key reason why pyrrolidine and its derivatives are found in numerous FDA-approved drugs and are widely used as organocatalysts and chiral controllers in asymmetric synthesis. nih.gov
The inclusion of a halogenated benzyl (B1604629) group, such as the 4-bromobenzyl moiety in 1-(4-bromobenzyl)pyrrolidine, is a common strategy in medicinal chemistry. Halogen atoms, particularly bromine, can significantly influence a molecule's properties. The bromine atom on the phenyl ring is a reactive site that can be modified through various chemical reactions, including nucleophilic substitution and cross-coupling reactions, allowing for the synthesis of a wide range of derivatives. ontosight.ai This reactivity makes compounds like p-bromobenzyl bromide valuable intermediates in the synthesis of complex organic molecules. ontosight.ai Furthermore, the bromobenzyl group can enhance the binding affinity of a molecule to its biological target. The presence of the bromine atom can alter the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex. This makes halogenated benzyl derivatives candidates for the development of therapeutic agents, including anticancer and antibacterial drugs.
Significance of the Pyrrolidine Moiety in Bioactive Molecules
Historical Context and Evolution of Research on this compound and Related Compounds
Research into pyrrolidine-containing compounds has a long history, with the pyrrolidone ring system gaining significant attention in the early 1970s. arkat-usa.org The synthesis of this compound itself can be achieved through various established chemical reactions. ontosight.ai For instance, it can be synthesized by reacting pyrrolidine with 4-bromobenzyl bromide. The evolution of research in this area has been driven by the continuous need for new therapeutic agents. Initially, the focus was on the synthesis and basic characterization of such compounds. Over time, with advancements in analytical techniques and a deeper understanding of biological pathways, research has shifted towards exploring the specific applications of these molecules in drug discovery. Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors involved in neurological disorders. For example, a related compound, 1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential non-nucleoside reverse transcriptase inhibitor for HIV-1. iucr.org
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound and its derivatives is vibrant and multifaceted. It is recognized as a key intermediate in the synthesis of a variety of biologically active compounds. ontosight.ai A significant trend is the use of this scaffold in the development of novel therapeutics. For instance, derivatives are being explored for their potential in treating neurological and psychiatric disorders due to the ability of the piperidine (B6355638) moiety (a related six-membered ring) to interact with neurotransmitter receptors.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJIGXJYXLVARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508545 | |
| Record name | 1-[(4-Bromophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-55-6 | |
| Record name | 1-[(4-Bromophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Bromobenzyl Pyrrolidine and Its Derivatives
Classical Synthetic Approaches
Classical synthetic strategies remain fundamental in the preparation of 1-(4-bromobenzyl)pyrrolidine. These methods, including reductive amination and direct alkylation, are widely utilized due to their reliability and procedural simplicity.
Reductive Amination Strategies for this compound Synthesis
Reductive amination is a cornerstone of amine synthesis. While traditionally performed with aldehydes or ketones, modern advancements have enabled the direct use of carboxylic acids, offering a more atom-economical pathway by avoiding the separate oxidation step of an alcohol or reduction of an acid. This approach typically involves the formation of an amide intermediate, which is then reduced in situ to the desired amine.
The direct reductive amination using a carboxylic acid and an amine is a powerful, green chemistry-oriented method. nottingham.ac.uk This transformation can be achieved using a silane (B1218182) reducing agent, such as phenylsilane (B129415), often activated by a Brønsted acid. nottingham.ac.uk The reaction proceeds in a two-stage, one-pot process. The first stage is the amidation of the carboxylic acid with the amine at reflux to form the corresponding amide. rsc.org In the second stage, a catalyst, such as zinc acetate, and additional silane are added to reduce the amide to the final tertiary amine. rsc.org Research has demonstrated that this compound can be synthesized from 4-bromobenzoic acid and pyrrolidine (B122466) with high yields. nottingham.ac.ukrsc.org
A study by Denton and co-workers detailed a practical method using phenylsilane as the reductant. rsc.org The reaction between 4-bromobenzoic acid and pyrrolidine yielded the target compound in 85%. rsc.org Another report also achieved a good yield of 76% for the same transformation. nottingham.ac.uk These methods highlight the utility of carboxylic acids as viable starting materials for reductive amination, bypassing the need for the corresponding aldehyde. nottingham.ac.uk
Table 1: Reductive Amination of 4-Bromobenzoic Acid with Pyrrolidine
| Precursors | Reagents & Catalysts | Solvent | Yield | Reference |
|---|
Alkylation Reactions in the Formation of Pyrrolidine Derivatives
Direct N-alkylation is a common and effective method for synthesizing this compound. This reaction involves the nucleophilic substitution of a halide from a benzyl (B1604629) halide by the secondary amine, pyrrolidine. The most common alkylating agent for this purpose is 4-bromobenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
The choice of solvent and base can influence the reaction's efficiency. Common conditions involve using a base like potassium carbonate in a solvent such as acetonitrile. vulcanchem.com This method is effective for preparing various substituted pyrrolidine derivatives. For instance, (R)-1-(4-bromobenzyl)pyrrolidin-3-amine dihydrochloride (B599025) is synthesized by alkylating (R)-pyrrolidin-3-amine with 4-bromobenzyl bromide. vulcanchem.com Phase-transfer catalysts, such as bis-pyrrolidinium compounds, can also be employed to facilitate the N-alkylation of heterocycles with alkyl bromides under aqueous-organic biphasic conditions. arkat-usa.org
Table 2: Synthesis of this compound via Alkylation
| Pyrrolidine Derivative | Alkylating Agent | Conditions (Base, Solvent) | Yield | Reference |
|---|---|---|---|---|
| (R)-pyrrolidin-3-amine | 4-Bromobenzyl bromide | K₂CO₃, Acetonitrile | Not specified | vulcanchem.com |
| Pyrrolidine | 4-Bromobenzyl bromide | NaOH (aq), Acetonitrile | 80% | arkat-usa.org |
| Pyrrolidine | 1-bromo-4-(bromomethyl)benzene | Not specified | Not specified |
Bromination and Hydroxylation of Phenylpyrrolidine Precursors
An alternative approach to synthesizing derivatives of this compound involves the functionalization of a pre-existing phenylpyrrolidine core. This strategy allows for the late-stage introduction of bromine or hydroxyl groups onto the phenyl ring. The synthesis of the 1-phenylpyrrolidine (B1585074) precursor itself can be achieved through methods like palladium-catalyzed cross-coupling reactions. acs.orgbaidu.comrsc.orgresearchgate.net
The bromination of an activated aromatic ring, such as the phenyl group in 1-phenylpyrrolidine, is a classic electrophilic aromatic substitution reaction. The pyrrolidine group acts as an activating, ortho-, para-director. N-Bromosuccinimide (NBS) is a convenient and commonly used reagent for such transformations, offering advantages in handling over elemental bromine. manac-inc.co.jpchadsprep.com The reaction with NBS can be performed under various conditions, and its effectiveness can depend on the solvent and the presence of catalysts. For activated aromatic rings, the reaction can proceed under moderate conditions. manac-inc.co.jp Highly regioselective para-bromination of activated aromatic compounds has been achieved using NBS in the presence of tetrabutylammonium (B224687) bromide (TBAB). researchgate.net The use of an aqueous alkali medium for NBS brominations has also been reported, which helps to scavenge the HBr byproduct and reduce side reactions. google.com
Table 3: Bromination of Phenylpyrrolidine Precursors
| Substrate | Brominating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Activated Aromatic Rings | NBS | Tetrabutylammonium Bromide (TBAB) | para-Bromo derivative | researchgate.net |
| Aromatic Moieties | NBS | Aqueous Alkali (e.g., aq. KOH) | Bromo-aromatic compound | google.com |
| Activated Aromatic Rings | NBS | Polar Solvents (e.g., Acetonitrile, DMF) | Bromo-aromatic compound | manac-inc.co.jp |
The introduction of hydroxyl groups onto a phenylpyrrolidine scaffold represents a more advanced synthetic modification. This can be achieved through powerful catalytic C-H oxidation methods. While classical reagents like osmium tetroxide (OsO₄) are renowned for the dihydroxylation of alkenes, modern catalysis offers pathways for the direct hydroxylation of C(sp³)–H and C(sp²)–H bonds.
Late-stage C(sp³)–H hydroxylation, particularly at the position alpha to the nitrogen in the pyrrolidine ring, can be accomplished using manganese-based catalysts like Mn(CF₃PDP). nih.gov This method allows for targeted oxidation on heterocyclic cores. nih.gov Furthermore, engineered enzymes, such as P450 peroxygenases, have demonstrated high selectivity for the hydroxylation of alkylbenzenes, offering a biocatalytic route to hydroxylated derivatives. researchgate.net These enzymatic systems can be evolved to achieve high enantioselectivity for hydroxylation at non-activated carbon atoms. researchgate.net While direct hydroxylation of the phenyl ring in 1-phenylpyrrolidine is challenging, methods for the hydroxylation of phenols and other aromatics using catalysts like titanium silicates (e.g., TS-1) with hydrogen peroxide as the oxidant are well-established and provide a basis for potential applications to these substrates. mdpi.com
Table 4: Catalytic Hydroxylation of Phenylpyrrolidine and Related Structures
| Substrate Type | Method/Catalyst | Key Features | Reference |
|---|---|---|---|
| N-Heterocycles (e.g., Pyrrolidine) | Mn(CF₃PDP) Catalyst | Site-selective C(sp³)–H hydroxylation α to nitrogen. | nih.gov |
| Alkylbenzenes | Engineered P450 Peroxygenase | Highly selective and enantioselective hydroxylation. | researchgate.net |
| Phenols/Aromatics | Titanium Silicate (TS-1) / H₂O₂ | Heterogeneous catalysis for aromatic ring hydroxylation. | mdpi.com |
| N-Aryl Pyrrolidines | Fungi (e.g., Cunninghamella) | Microbiological transformation leading to oxidation. | researchgate.net |
Cyclization Reactions
Cyclization reactions are fundamental to forming the pyrrolidine ring, a key structural motif. These reactions transform acyclic precursors into the desired five-membered nitrogen heterocycle.
A common strategy for synthesizing pyrrolidin-2-ones, which are versatile precursors to pyrrolidines, involves the reductive cyclization of γ-nitro esters. csic.es For instance, the reduction of a compound like ethyl 3-(4-bromophenyl)-4-nitrobutanoate can be achieved using reagents such as zinc dust in an acidic medium. This process reduces the nitro group to an amine, which then undergoes intramolecular cyclization by attacking the ester carbonyl, yielding a 4-(4-bromophenyl)pyrrolidin-2-one (B1452118) intermediate.
Another approach is the palladium-catalyzed hydrogenation of γ-nitroesters, which proceeds under mild conditions, often at room temperature and atmospheric pressure. csic.es This method is compatible with various protecting groups. In some cases, a subsequent heating step is necessary to facilitate the cyclization of the intermediate γ-amino ester. csic.es The resulting pyrrolidinone can then be further functionalized to produce compounds like this compound.
Advanced and Catalytic Synthetic Strategies
Modern organic synthesis frequently employs advanced and catalytic methods to achieve high efficiency and stereoselectivity. For the synthesis of complex pyrrolidine derivatives, these strategies are invaluable.
Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines via Catalytic Allylation
A powerful sequence for creating enantiomerically enriched 2,4-disubstituted pyrrolidines involves successive nucleophilic and electrophilic allylation reactions. nih.govnih.govacs.org This multi-step process allows for the controlled installation of substituents on the pyrrolidine ring. nih.govorganic-chemistry.org The synthesis begins with an alcohol, such as 4-bromobenzyl alcohol, and utilizes a series of catalytic reactions to build the final heterocyclic product. nih.gov
The first key step is an iridium-catalyzed transfer hydrogenative C-allylation. nih.govacs.orgfigshare.com In this reaction, a primary alcohol, like 4-bromobenzyl alcohol, is coupled with a bis-Boc-carbonate derived from 2-methylene-1,3-propane diol. nih.govorganic-chemistry.org The iridium catalyst, in conjunction with a chiral phosphine (B1218219) ligand such as (S)-DM-SEGPHOS, facilitates the formation of a homoallylic alcohol. nih.gov This process operates via a hydrogen-mediated reductive coupling, where the oxidation of the primary alcohol is coupled with the reductive cleavage of an allylic acetate, generating a transient aldehyde-allylmetal pair that combines to form the product. nih.gov For the reaction with 4-bromobenzyl alcohol, the corresponding homoallylic alcohol was produced in 58% yield and 89% enantiomeric excess (ee). nih.gov
Table 1: Iridium-Catalyzed Allylation of 4-Bromobenzyl Alcohol nih.gov
| Entry | Chiral Ligand | Base | Yield (%) | ee (%) |
| 1 | (S)-DM-SEGPHOS | K₃PO₄ (100 mol%) | 58 | 89 |
| 2 | (S)-DM-SEGPHOS | K₃PO₄ (10 mol%) | 71 | 89 |
Data sourced from research on the enantioselective synthesis of 2,4-disubstituted pyrrolidines. nih.gov
Following the C-allylation, the resulting homoallylic alcohol undergoes a Tsuji-Trost N-allylation. nih.govacs.org This palladium-catalyzed reaction introduces a nitrogen-containing group, which is crucial for the subsequent cyclization. The reaction typically employs 2-nitrobenzenesulfonamide (B48108) as the nitrogen source. nih.govacs.orgorganic-chemistry.org The nitrobenzenesulfonyl (Ns) group serves as an effective protecting group that facilitates the alkylation and can be removed later in the synthetic sequence. tcichemicals.com
The final step in forming the pyrrolidine ring is an intramolecular Mitsunobu cyclization. nih.govacs.orgfigshare.com This reaction is a reliable method for forming N-protected pyrrolidines from the N-allylated intermediate. nih.govorganic-chemistry.org The Mitsunobu reaction, typically using a combination of a phosphine like triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD), activates the terminal alcohol for intramolecular nucleophilic attack by the sulfonamide nitrogen. tcichemicals.comresearchgate.net This cyclization furnishes the N-protected 2,4-disubstituted pyrrolidine, completing the core structure. nih.govnih.govacs.org This sequence provides a versatile route to chiral pyrrolidines from readily available alcohol starting materials. nih.gov
Tsuji-Trost N-Allylation with 2-Nitrobenzenesulfonamide
One-Pot and Multi-Component Reactions for Pyrrolidine Scaffolds
A notable example involves the reaction of secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins at room temperature, which yields polysubstituted pyrrolidines with high diastereoselectivity. rsc.org Another approach utilizes a one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids to produce novel polycyclic pyrrolidine-fused spirooxindole compounds under catalyst-free conditions in an ethanol-water mixture. rsc.orgresearchgate.net
| Reaction Type | Reactants | Conditions | Product | Key Features |
| Four-Component Condensation | Secondary amines, carbon disulfide, isocyanides, gem-dicyano olefins | Ultrasonic irradiation, room temperature, catalyst-free | Polysubstituted pyrrolidines | High diastereoselectivity, novel Mumm-type rearrangement. rsc.org |
| Three-Component Domino Reaction | (E)-3-(2-nitrovinyl)-indoles, isatins, chiral polycyclic α-amino acids | EtOH-H2O, room temperature, catalyst-free | Polycyclic pyrrolidine-fused spirooxindoles | Eco-friendly, high yields, no column chromatography needed. rsc.orgresearchgate.net |
| Three-Component [3+2] Cycloaddition | Isatin (B1672199), glycine (B1666218) methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine, acetonitrile, reflux | Rhodanine-substituted spirooxindole pyrrolidine derivatives | One-pot synthesis of complex spiro compounds. tandfonline.com |
| Four-Component One-Pot Synthesis | Enolizable cyclic ketones, malononitrile, 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) derivatives, azides | t-BuOH/NaOH, CuSO4·5H2O, Na ascorbate | Dicyanoaniline-anchored triazoles | Combines Gewald reaction with a subsequent click reaction. scholaris.ca |
The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocycles, including the pyrrolidine ring. wikipedia.orgnih.gov This reaction typically involves an azomethine ylide, a nitrogen-based 1,3-dipole, and a dipolarophile, which is often an alkene or alkyne. nih.govwikipedia.org The reaction is known for its high degree of stereo- and regioselectivity, allowing for the creation of multiple new stereocenters in a single step. rsc.orgwikipedia.org
Azomethine ylides are frequently generated in situ from various precursors such as α-iminoesters, aziridines, or by the condensation of an aldehyde with an amine. rsc.orgwikipedia.org For instance, the reaction of isatin and glycine methyl ester chloride can form an azomethine ylide intermediate, which then reacts with a dipolarophile to yield spiro-pyrrolidine compounds. tandfonline.com The versatility of this method allows for the synthesis of a wide range of pyrrolidine derivatives, including those with fluorine substituents, which can significantly alter the biological properties of the molecule. rsc.orgnih.gov
Metal-catalyzed asymmetric 1,3-dipolar cycloadditions have become a prominent method for the enantioselective synthesis of pyrrolidines. rsc.org A common approach involves the in situ generation of the azomethine ylide from an α-iminoester in the presence of a transition metal salt and a base. rsc.org
| Reactants | Catalyst/Conditions | Product | Key Findings |
| Azomethine ylides and electron-deficient alkenes | Transition metal catalysts | Chiral polysubstituted pyrrolidines | Highly efficient for stereocontrolled synthesis. nih.gov |
| Isatin, glycine methyl ester chloride, and (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine, acetonitrile, reflux | Rhodanine-substituted spirooxindole pyrrolidine derivatives | One-pot, three-component [3+2] cycloaddition. tandfonline.com |
| N-alkylvinylindoles/indazoles, ninhydrin, and sarcosine/L-proline | Methanol, 60°C | Spiropyrrolidine compounds with indole/indazole moieties | Efficient under thermal conditions, regio- and stereospecific. beilstein-journals.org |
| 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one, tyrosine/glycine, and isatin | Chitosan-Cu, solvent-free | Ferrocenated spiropyrrolidines | Green synthesis with a reusable catalyst. nih.govmdpi.com |
Cascade annulation reactions provide an elegant and efficient pathway to complex molecular architectures by forming multiple rings in a single synthetic operation. rsc.orgnih.gov These reactions are particularly valuable for constructing polycyclic systems containing the pyrrolidine nucleus.
One such example is the unexpected formation of dihydrobenzo[b] tandfonline.comrsc.orgnaphthyridines fused with a pyrrolidinetrione ring through a 1,4-Michael addition followed by an intermolecular cascade annulation under metal-free conditions. rsc.orgnih.gov Another strategy involves a proline-catalyzed sequential syn-Mannich and [4+1]-annulation cascade reaction to create densely functionalized pyrrolidines. researchgate.net In this process, an in situ generated syn-Mannich adduct serves as a four-atom component, which then reacts with a one-atom carbon source like Corey's sulfur ylide to construct the pyrrolidine ring with high enantio- and diastereoselectivity. researchgate.net
The synthesis of tricyclic amine structures containing a pyrrolidine ring has also been achieved through cascade annulations. mdpi.com This can be accomplished by the reaction of multifunctional aldehydes with α-substituted glycines, leading to the formation of complex polycyclic scaffolds. mdpi.com
| Reaction Type | Starting Materials | Conditions | Product | Key Features |
| Intermolecular Cascade Annulation | Aminomaleimides and quinoline (B57606) chalcones | Cs2CO3, DMF, 80°C, metal-free | Dihydrobenzo[b] tandfonline.comrsc.orgnaphthyridine-ylidene-pyrrolidinetriones | Involves aniline (B41778) fragment transfer and SNAr processes. nih.gov |
| Proline-Catalyzed Cascade | Aldehydes, amines, and Corey's sulfur ylide or ethyl bromoacetate | L-proline catalysis | Densely functionalized pyrrolidines | High enantio- and diastereoselectivity. researchgate.net |
| Cyclization/Intramolecular Cycloaddition | Multifunctional aldehydes and α-substituted glycines | Not specified | Tricyclic amines containing a pyrrolidine ring | Efficient synthesis of polycyclic scaffolds. mdpi.com |
1,3-Dipolar Cycloaddition Reactions (e.g., with Azomethine Ylides)
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and energy-efficient processes. nih.govrsc.org The synthesis of pyrrolidine derivatives has benefited from these approaches, with new methods being developed that are both efficient and environmentally benign. acs.orgvjs.ac.vn
The use of water as a solvent, inexpensive catalysts like potassium carbonate, and moderate reaction temperatures exemplifies a green approach to N-methylpyrrolidine synthesis. vjs.ac.vn Another sustainable strategy involves catalyst-free, one-pot, three-component domino reactions in an ethanol-water mixture at room temperature to produce novel polycyclic pyrrolidine-fused spirooxindole compounds. rsc.orgresearchgate.net
A noteworthy advancement in green chemistry is the use of chitosan-bounded copper (chitosan-Cu) as a catalyst for the synthesis of spiropyrrolidines. nih.govmdpi.com Chitosan, a biodegradable polymer derived from chitin, serves as a support for the copper catalyst, creating a heterogeneous system that is easily recoverable and reusable. mdpi.com
This catalytic system has been successfully employed in the one-pot, three-component 1,3-dipolar cycloaddition reaction for the synthesis of novel ferrocenated spiropyrrolidine hybrids. nih.govmdpi.com The reaction of 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one with azomethine ylides generated in situ from amino acids (like tyrosine or glycine) and isatin proceeds in good yield under solvent-free conditions. nih.govmdpi.com The use of the chitosan-Cu catalyst not only promotes the reaction but also aligns with the principles of green chemistry by being a recyclable and environmentally friendly catalytic system. mdpi.com
| Catalyst | Reactants | Conditions | Product | Advantages |
| Chitosan-Cu | 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one, tyrosine/glycine, isatin | Solvent-free, reflux | Ferrocenated spiropyrrolidine hybrids | Green synthesis, good yield, reusable catalyst. nih.govmdpi.comresearchgate.net |
| Chitosan-Cu | Chalcone, isatin, tyrosine | Various solvents (chloroform, PEG-400, methanol, H2O), reflux | Spiropyrrolidines | Catalyst is easily separated and simplifies the procedure. mdpi.com |
Structure Activity Relationship Sar Studies of 1 4 Bromobenzyl Pyrrolidine Derivatives
Impact of Substitutions on the Pyrrolidine (B122466) Ring
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional scaffold that can be strategically modified to enhance interaction with biological targets. researchgate.netnih.gov The chemical flexibility of the pyrrolidine nucleus allows for a wide range of structural variations that can significantly impact therapeutic effectiveness. researchgate.net
In a study on pyrrolidine pentamine derivatives, modifications to the functionalities and stereochemistry of the pyrrolidine scaffold were found to have varied effects on inhibitory properties. nih.gov While direct SAR data on substitutions on the pyrrolidine ring of 1-(4-bromobenzyl)pyrrolidine itself is specific to the broader class of compounds, general principles from related series can be inferred. For example, the introduction of an amine group at the 3-position of a 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidine core structure was a key step in the synthesis of a series of potent antibacterial agents. researchgate.net Further derivatization of this amine group led to a variety of analogs with differing antibacterial profiles. researchgate.net
The position of the substituent on the pyrrolidine ring is also crucial. Substituents at the C-2 position can influence the basicity of the nitrogen atom, while substitutions at the C-4 position can affect the puckering of the ring, a phenomenon known as "pseudorotation". nih.gov These conformational changes can alter the spatial orientation of other parts of the molecule, thereby influencing how it interacts with its biological target. researchgate.net
| Substitution Position | Impact on Pyrrolidine Ring | Potential Effect on Activity | Reference |
| N-1 (Nitrogen) | Primary site for attaching larger moieties (e.g., the 4-bromobenzyl group). | Dictates the overall structure and can be crucial for anchoring the molecule to a target. | nih.gov |
| C-2 | Can affect the basicity of the nitrogen atom. | Modulates the pKa of the compound, which can influence absorption and target interaction. | nih.gov |
| C-3 | Introduction of functional groups like amines allows for further derivatization. | Can introduce new interaction points (e.g., hydrogen bonding) and lead to analogs with diverse activities. | researchgate.net |
| C-4 | Affects the puckering (conformation) of the ring. | Changes the 3D shape of the molecule, which can enhance or reduce binding affinity. | nih.gov |
Influence of Substitutions on the 4-Bromobenzyl Moiety
The 4-bromobenzyl group is a critical component of the this compound scaffold, contributing to its lipophilicity and potential for specific interactions with biological targets. Modifications to this part of the molecule, either by changing the position of the bromine atom or by replacing it with other substituents, have been shown to significantly modulate biological activity.
The bromine atom itself is an interesting feature. As a halogen, it can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. vulcanchem.com Furthermore, its electron-withdrawing nature influences the electronic properties of the phenyl ring. The presence of halogenated aryl groups has been noted to improve target affinity through both hydrophobic and halogen-bonding interactions. vulcanchem.com
In studies of related compounds, the nature and position of the substituent on the phenyl ring have been key determinants of potency. For instance, in a series of 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one analogs, replacing the 4-methyl group with a 4-bromo substituent was one of the modifications explored. nih.gov The resulting compounds showed varying degrees of inhibition of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov The study highlighted that analogs with 3,4-dichloro substitutions on the phenyl ring were among the most potent, indicating that the electronic and steric effects of the substituents are crucial. nih.gov
SAR studies on other classes of pyrrolidine derivatives have also underscored the importance of the phenyl ring substituents. For example, in a series of pyrrolidine-2,5-diones, compounds with electron-donating groups like methoxy (B1213986) and methyl on the phenyl ring showed lower IC50 values (i.e., higher potency) in anticancer assays compared to those with electron-withdrawing groups. nih.gov This suggests that the electronic properties of the substituent can have a profound impact on the compound's activity.
| Substitution on Phenyl Ring | Example Compound Class | Observed Impact on Activity | Reference |
| 4-Bromo | 1-(4-Bromophenyl)-2-pyrrolidin-1-yl-pentan-1-one | A key analog in a series of monoamine uptake inhibitors. | nih.gov |
| 3,4-Dichloro | 1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | Showed high potency as a DAT/NET selective inhibitor. | nih.gov |
| 4-Chloro | (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | The 4-chlorophenyl group enhances reactivity and biological activity compared to some analogs. | |
| 4-Methyl/Methoxy (electron-donating) | Phenyl-substituted pyrrolidine-2,5-diones | Lower IC50 values (higher potency) in anticancer assays. | nih.gov |
Stereochemical Considerations and Enantiomeric Purity
The three-dimensional structure of a molecule is often as important as its chemical composition in determining its biological activity. Pyrrolidine derivatives frequently contain one or more chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). These stereoisomers can have vastly different pharmacological profiles. researchgate.netnih.gov
The importance of stereochemistry is evident in numerous studies of pyrrolidine-containing compounds. For example, the resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one revealed that the S-isomer was the more biologically active enantiomer. nih.gov This highlights the stereospecific nature of the interaction between the drug and its target. The process of separating enantiomers, known as chiral resolution, is often achieved using techniques like the recrystallization of diastereomeric salts or chiral high-performance liquid chromatography (HPLC). nih.gov
The absolute configuration of the chiral centers can dictate how well a molecule fits into the binding site of a protein or enzyme. In the case of (+)-1-(4-bromobenzyl)-4-[(3-cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone, its crystal structure and absolute configuration were determined to understand its phosphodiesterase inhibitory activity. acs.org The specific spatial arrangement of the substituents on the pyrrolidine ring is critical for its biological function.
Ensuring enantiomeric purity is therefore a critical aspect of the development of chiral drugs. vulcanchem.com The synthesis of enantiomerically pure pyrrolidine derivatives can be achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to favor the formation of one stereoisomer over the other. whiterose.ac.uk The use of chiral building blocks, such as the amino acid L-proline, is another common strategy. researchgate.net The different binding modes of enantiomers to enantioselective proteins can lead to different biological profiles, making stereochemical control a paramount consideration in the design of new pyrrolidine-based therapeutic agents. researchgate.netnih.gov
| Compound/Class | Stereochemical Aspect | Significance | Reference |
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Resolution of enantiomers | The S-isomer was found to be the more biologically active enantiomer. | nih.gov |
| 1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine | Defined (1R) configuration | The specific 3D conformation influences intermolecular interactions and pharmacological properties. | |
| (+)-1-(4-Bromobenzyl)-4-aryl-2-pyrrolidinone | Absolute configuration determination | Crucial for understanding its inhibitory activity on phosphodiesterase. | acs.org |
| Pyrrolidine Derivatives (General) | Enantiomeric purity | Different stereoisomers can have different biological profiles due to different binding modes with target proteins. | researchgate.netnih.gov |
Mechanistic Investigations of Reactions Involving 1 4 Bromobenzyl Pyrrolidine
Reaction Pathways and Intermediates in Derivative Synthesis
The synthesis of 1-(4-Bromobenzyl)pyrrolidine and its subsequent conversion into various derivatives proceed through distinct pathways involving several key intermediates. A primary method for synthesizing the title compound itself is the catalytic reductive amination of a carboxylic acid. This process can be understood in two main phases:
Amidation Phase: The initial step involves the reaction of 4-bromobenzoic acid with pyrrolidine (B122466). In the presence of a reducing agent like phenylsilane (B129415), this phase results in the formation of an amide intermediate. A notable observation during this stage is the evolution of hydrogen gas.
Reduction Phase: Following the formation of the amide, a catalyst, such as zinc acetate, is introduced along with an additional amount of the silane (B1218182) reducing agent. This facilitates the reduction of the amide intermediate to the final amine product, this compound.
Beyond its own synthesis, the pyrrolidine ring is a versatile scaffold for creating new derivatives through various reaction types, including ring-opening and ring-contraction reactions. researchgate.netacs.org These transformations involve unique intermediates and pathways.
One such transformation is the Von Braun-type reaction, which results in the cleavage of a C-N bond within the pyrrolidine ring, leading to ring-opened products. researchgate.net Another pathway involves the reaction with difluorocarbene, which is proposed to attack the nitrogen atom to form a ylide intermediate that subsequently rearranges. researchgate.net
A different synthetic strategy involves the contraction of the pyrrolidine ring to form highly substituted cyclobutane (B1203170) derivatives. acs.org Mechanistic studies suggest this reaction proceeds through an electrophilic amination of the pyrrolidine nitrogen by an in-situ generated iodonitrene species. This leads to a reactive 1,1-diazene intermediate. This intermediate is believed to extrude nitrogen gas (N₂) to form a 1,4-biradical, which then rapidly undergoes intramolecular cyclization to yield the final cyclobutane product. acs.org
| Reaction Type | Key Reagents | Proposed Intermediates | Final Product Type | Reference |
|---|---|---|---|---|
| Reductive Amination (Synthesis) | 4-Bromobenzoic acid, Pyrrolidine, Phenylsilane, Zinc Acetate | Amide | This compound | |
| Ring Contraction | Iodonitrene | 1,1-Diazene, 1,4-Biradical | Cyclobutane derivative | acs.org |
| Ring Opening (Von Braun-Type) | Cyanogen Bromide or Halodifluoroalkyl reagents | N/A | Ring-opened N-formyl amides | researchgate.net |
| Ring Opening (Carbene) | Difluorocarbene | Ylide | Ring-opened products | researchgate.net |
Kinetic and Thermodynamic Aspects of Reactions
The outcome of chemical reactions involving this compound can be governed by the principles of kinetic and thermodynamic control. libretexts.org These concepts determine which product is favored under specific reaction conditions, such as temperature.
Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that forms the fastest. This product corresponds to the reaction pathway with the lowest activation energy. libretexts.org
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and reach equilibrium. Under these conditions, the major product is the most stable one, known as the thermodynamic product. libretexts.org
The interplay between kinetic and thermodynamic control is particularly relevant in reactions of pyrrolidine-based compounds. For instance, in reactions involving the formation of enamines from pyrrolidine catalysts, specific stereoisomers may form preferentially under kinetic control. rsc.org Given sufficient time or higher temperatures, these initial products can equilibrate to a more thermodynamically stable mixture of isomers. rsc.org The final product distribution of a subsequent reaction with an electrophile depends on whether this equilibration has occurred. rsc.org
For reactions starting with this compound, such as an alkylation or elimination, a mixture of isomers could potentially form. The product ratio would be dictated by the reaction conditions. Low-temperature conditions would likely favor the kinetic product, while elevated temperatures would allow the reaction to reach equilibrium, favoring the formation of the most stable thermodynamic product. libretexts.org The interconversion between kinetic and thermodynamic products at higher temperatures typically proceeds through a common intermediate, allowing the system to settle into its lowest energy state. libretexts.org
Computational Chemistry in Mechanistic Elucidation (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. fiveable.me DFT methods offer a balance between computational cost and accuracy, providing detailed insights into the electronic structure and energetics of molecules involved in a reaction. fiveable.meresearchgate.net
DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is uniquely determined by its electron density (ρ). fiveable.meunimib.it By calculating this electron density, researchers can determine the geometry, energy, and other properties of reactants, intermediates, transition states, and products. The B3LYP hybrid functional is a widely used and reliable method for studying organic molecules. researchgate.netunimib.it
Key applications of DFT in elucidating reaction mechanisms for compounds like this compound include:
Geometry Optimization: This process calculates the lowest-energy arrangement of atoms for a given molecule, providing accurate three-dimensional structures for stable molecules and transient species like reaction intermediates. researchgate.net
Transition State Searching: DFT can locate the precise geometry and energy of transition states, which represent the highest energy point along a reaction pathway. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates the site of nucleophilicity (susceptibility to attack by electrophiles), while the LUMO indicates the site of electrophilicity (susceptibility to attack by nucleophiles). researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the surface of a molecule. researchgate.net These maps use a color scale to show charge distribution, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions, revealing how molecules are likely to interact. researchgate.net
| Computational Method | Purpose in Mechanistic Elucidation | Information Gained | Reference |
|---|---|---|---|
| Geometry Optimization | To find the most stable 3D structure of reactants, products, and intermediates. | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | To predict the reactivity and sites of chemical attack. | Location of HOMO (nucleophilic sites) and LUMO (electrophilic sites). | researchgate.netnih.gov |
| Molecular Electrostatic Potential (MEP) | To visualize the charge distribution and predict intermolecular interactions. | Identification of electron-rich (negative potential) and electron-poor (positive potential) regions. | researchgate.net |
| Transition State (TS) Searching | To identify the energy barrier of a reaction. | Structure and energy of the transition state, which determines the activation energy (Ea). | unimib.it |
Advanced Spectroscopic Characterization and Structural Elucidation for 1 4 Bromobenzyl Pyrrolidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including "1-(4-Bromobenzyl)pyrrolidine". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to confirm the presence of the key structural motifs within "this compound".
In the ¹H NMR spectrum of a related compound, 1-(4-chlorobenzyl)pyrrolidine, the pyrrolidine (B122466) protons appear as multiplets in the upfield region, while the benzylic and aromatic protons are found further downfield. Specifically, the pyrrolidine protons are observed at approximately 1.65-1.67 ppm (4H) and 2.38 ppm (4H), the benzylic protons (CH₂) as a singlet at 3.51 ppm (2H), and the aromatic protons as a multiplet between 7.28-7.34 ppm (4H). rsc.org For "this compound", similar chemical shifts are expected, with slight variations due to the differing electronic effects of bromine compared to chlorine.
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. For 1-(4-chlorobenzyl)pyrrolidine, the pyrrolidine carbons resonate at 23.11 ppm and 53.40 ppm. The benzylic carbon appears at 58.73 ppm, while the aromatic carbons are observed at 128.03 ppm, 130.11 ppm, 131.21 ppm, and 138.49 ppm. rsc.org The spectrum of "this compound" would show analogous signals, with the carbon attached to the bromine atom exhibiting a characteristic chemical shift.
| Assignment | ¹H Chemical Shift (δ ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ ppm) |
|---|---|---|---|---|
| Pyrrolidine CH₂ | 1.65-1.67 | d | 4H | 23.11 |
| Pyrrolidine CH₂ | 2.38 | s | 4H | 53.40 |
| Benzylic CH₂ | 3.51 | s | 2H | 58.73 |
| Aromatic CH | 7.28-7.34 | m | 4H | 128.03, 130.11, 131.21, 138.49 |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms in a molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In "this compound," a COSY spectrum would show correlations between the protons on adjacent carbons within the pyrrolidine ring, and between the benzylic protons and the aromatic protons. youtube.com
HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule. emerypharma.com For instance, an HMBC spectrum of "this compound" would show correlations between the benzylic protons and the carbons of the aromatic ring, as well as the carbons of the pyrrolidine ring, thus confirming the attachment of the 4-bromobenzyl group to the pyrrolidine nitrogen. youtube.com
¹H NMR and ¹³C NMR for Structural Confirmation
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. mdpi.com For "this compound" (C₁₁H₁₄BrN), the expected molecular ion peak in the mass spectrum would correspond to its molecular weight of approximately 240.14 g/mol . sigmaaldrich.com The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
| Parameter | Expected Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrN | sigmaaldrich.com |
| Molecular Weight | 240.14 g/mol | sigmaaldrich.com |
| Isotopic Pattern | Characteristic bromine pattern (M, M+2) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. photothermal.comtriprinceton.org
In the IR spectrum of "this compound," one would expect to observe characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups, as well as C-N stretching of the pyrrolidine ring. libretexts.org The C-H stretching bands for the aromatic ring typically appear in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching bands are found between 3000-2850 cm⁻¹. libretexts.org The C-Br stretching vibration would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. americanpharmaceuticalreview.com The aromatic ring vibrations in "this compound" would give rise to strong signals in the Raman spectrum.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and the absolute configuration of chiral centers.
Analysis of Crystal Packing and Intermolecular Interactions
The three-dimensional architecture of crystalline solids is dictated by the specific arrangement of molecules, a phenomenon known as crystal packing. This arrangement is governed by a network of non-covalent intermolecular interactions. While a definitive crystal structure for this compound is not extensively detailed in publicly accessible literature, a comprehensive understanding of its probable solid-state structure can be derived from the crystallographic analysis of closely related analogues. These studies reveal that the crystal packing is stabilized by a combination of weak hydrogen bonds and halogen-halogen interactions.
Furthermore, the presence of the bromine atom facilitates Br···Br interactions, a type of halogen bond that plays a significant role in directing the crystal packing. researchgate.netnih.gov These interactions can be classified based on their geometry and are considered influential when the distance between the bromine atoms is less than the sum of their van der Waals radii (approximately 3.70 Å). In various brominated organic compounds, Br···Br contacts have been reported with distances around 3.41 Å to 3.69 Å, indicating a significant attractive force that helps organize the molecules into well-defined supramolecular architectures, such as chains or sheets. researchgate.netmdpi.com
Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich π-system of the bromobenzyl group's aromatic ring, can also be a contributing factor to the packing arrangement. nih.gov The pyrrolidine nitrogen, being a tertiary amine, can act as a hydrogen bond acceptor in interactions with suitable donor groups from other molecules in the crystal lattice.
Table 1: Representative Intermolecular Interactions in Analogues of this compound
| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Reference |
|---|---|---|---|---|
| C-H···Br Hydrogen Bond | C-H | Br | 2.80 - 2.99 | researchgate.net |
| Br···Br Halogen Bond | Br | Br | 3.41 - 3.69 | researchgate.netmdpi.com |
| C-H···π Interaction | C-H | Phenyl Ring Centroid | Varies | nih.gov |
Puckering Analysis of Pyrrolidine Rings
The geometry of the pyrrolidine ring can be quantitatively defined by a set of puckering parameters, most notably the puckering amplitude and the phase angle, as developed by Cremer and Pople. The puckering amplitude (often denoted as Q or q2) measures the degree of non-planarity of the ring, while the phase angle (φ) describes the specific type of puckering (i.e., which atoms are displaced and in which direction). nih.govresearchgate.net
In crystallographic studies of compounds containing a pyrrolidine ring, it is frequently observed to adopt an envelope conformation. psgcas.ac.in For instance, in the structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring exhibits an envelope conformation with a puckering amplitude Q(2) of 0.195 Å and a phase angle φ(2) of 107.4°. In another complex spiro-pyrrolidine compound, the pyrrolidine ring was found in an envelope conformation with a puckering amplitude q2 of 0.4341 Å and a phase angle φ of 147.57°. psgcas.ac.in Other studies on different substituted pyrrolidines have reported twist conformations with distinct puckering parameters. nih.govresearchgate.net This variability highlights that the specific conformation is sensitive to the nature and stereochemistry of the substituents on the ring. For this compound, an envelope or a closely related twist conformation is the most probable arrangement for its five-membered ring.
Table 2: Puckering Parameters for Pyrrolidine Rings in Structurally Related Compounds
| Compound Type | Conformation | Puckering Amplitude (Q/q2, Å) | Phase Angle (φ, °) | Reference |
|---|---|---|---|---|
| Substituted Pyrrolidin-2-one | Envelope | 0.195 | 107.4 | |
| Spiro-pyrrolidine | Envelope | 0.4341 | 147.57 | psgcas.ac.in |
| Spiro-pyrrolidine | Twist | 0.4238 | 215.8 | nih.gov |
| Dispiro-pyrrolidine | Twist | 0.3026 | 282.54 | researchgate.net |
Biological and Pharmaceutical Applications of 1 4 Bromobenzyl Pyrrolidine and Its Derivatives
Anticancer and Antitumor Activities
Derivatives of 1-(4-Bromobenzyl)pyrrolidine have emerged as a promising class of compounds in the development of novel anticancer agents. ontosight.aifrontiersin.org Their mechanisms of action are multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
One study focused on 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) derivatives, which were designed as anti-tubulin agents. nih.gov The most potent of these derivatives was found to prevent tubulin polymerization, confirming its mechanism of action through interaction with the colchicine (B1669291) binding site on tubulin. nih.gov Another study on 2-arylamino-4-amino-5-aroylthiazoles also highlighted their ability to inhibit tubulin polymerization by interfering with the colchicine site. nih.gov Specifically, (4-Amino-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)(4-bromophenyl) methanone (B1245722) demonstrated activity as an inhibitor of tubulin polymerization. nih.gov
Evaluation against Specific Cancer Cell Lines (e.g., A549, HCT-116, MCF-7)
The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
A study on 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives tested their anticancer activity against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with many derivatives showing cytotoxic potential comparable to the standard drug 5-FU. nih.gov Spiropyrrolidine-thiazolo-oxindole derivatives, including a 4-bromophenyl substituted compound, were evaluated against HepG2, MCF-7, and HCT-116 cell lines. frontiersin.orgua.es The 4-bromophenyl-substituted derivative showed significant activity against the HepG2 cell line. frontiersin.orgua.es
Furthermore, 5-oxopyrrolidine derivatives with 4-chlorophenyl and 4-bromophenyl substitutions have shown enhanced anticancer activity, reducing the viability of A549 cells. mdpi.com Fused pyran derivatives have also been screened against MCF7, A549, and HCT116 cell lines, with some showing broad-spectrum activity. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives were tested against a panel of seven human cancer cell lines, including MCF7, A549, and HCT116, with some compounds showing high activity against MCF7 cells. nih.gov
| Compound Class | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |
|---|---|---|---|---|
| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives | Active | Active | Active | nih.gov |
| Spiropyrrolidine-thiazolo-oxindole derivatives | - | Active | Active | frontiersin.orgua.es |
| 5-Oxopyrrolidine derivatives (4-bromophenyl substituted) | Active | - | - | mdpi.com |
| Fused pyran derivatives | Active | Active | Active | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Active | Active | Highly Active | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, and its inhibition is a well-established strategy in cancer therapy. Thiosemicarbazones derived from 4-pyrrolidinyl-benzaldehyde have been synthesized and evaluated as DHFR inhibitors. nih.govrsc.org One such derivative, N-(4-Bromophenyl)-2-[4-(pyrrolidin-1-yl)benzylidene]hydrazinecarbothioamide, was synthesized and characterized. nih.gov These compounds have shown the potential to disrupt folate metabolism, thereby inhibiting cancer cell proliferation. nih.govrsc.org Research has also indicated that certain benzenesulfonamide (B165840) derivatives containing a pyrrolidine (B122466) moiety are suitable inhibitors of the DHFR enzyme. scirp.org
Antimicrobial and Antibacterial Properties
In addition to their anticancer activities, derivatives of this compound have demonstrated significant potential as antimicrobial agents. ontosight.aifrontiersin.org The pyrrolidine nucleus is a versatile scaffold that can be modified to generate compounds with a wide range of antibacterial activities. researchgate.net
Activity against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.
One study synthesized 17 analogs of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine and tested their antibacterial activity using the agar (B569324) well diffusion method. researchgate.net These compounds were found to be effective against various bacterial strains. Another study on thiazole-pyrrolidine derivatives found that a 4-F-phenyl derivative selectively inhibited Gram-positive bacteria. biointerfaceresearch.com The difference in activity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a barrier to many antimicrobial compounds. biointerfaceresearch.com
Dispiropyrrolidine derivatives have been evaluated against an assortment of five Gram-positive and four Gram-negative bacteria, with many showing variable to excellent antibacterial activities. mdpi.com Pyrrolidine derivatives have also been tested against Gram-negative strains like E. coli and P. aeruginosa, and Gram-positive strains like S. aureus and B. subtilis. frontiersin.org
| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs | Active | Active | researchgate.net |
| Thiazole-pyrrolidine derivatives | Selectively Active | Inactive | biointerfaceresearch.com |
| Dispiropyrrolidine derivatives | Active | Active | mdpi.com |
| General Pyrrolidine derivatives | Active | Active | frontiersin.org |
Mechanism of Action (e.g., DNA Gyrase Inhibition)
Derivatives of this compound have been investigated as potential antibacterial agents, with a key mechanism of action being the inhibition of DNA gyrase. nih.govfrontiersin.org DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov By inhibiting this enzyme, these compounds can effectively halt bacterial growth.
Research into N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which incorporate a bromophenyl group, has demonstrated potent inhibition of Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov Specifically, compound 3k from this series showed strong inhibitory activity with IC50 values of 0.15 µg/mL and 0.25 µg/mL against S. aureus and B. subtilis DNA gyrase, respectively. nih.gov This suggests that the bromophenyl moiety contributes significantly to the binding affinity and inhibitory potential of these molecules. The correlation between the minimum inhibitory concentrations (MICs) and the IC50 values indicates that the antibacterial effect is indeed due to the inhibition of DNA gyrase. nih.gov
Furthermore, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have also been identified as inhibitors of DNA gyrase and topoisomerase IV. frontiersin.org The introduction of a 4-chlorophenyl group, structurally similar to the 4-bromophenyl group, resulted in a threefold increase in DNA gyrase inhibition compared to non-halogenated derivatives, highlighting the importance of halogen substitution for this activity. vulcanchem.com
Neurological Disorder Research and Receptor Modulation
The structural features of this compound and its derivatives make them promising candidates for neurological disorder research. ontosight.aiontosight.ai The pyrrolidine ring is a common motif in compounds targeting the central nervous system (CNS). researchgate.net The presence of the 4-bromobenzyl group can enhance binding affinity to specific receptors implicated in neurodegenerative diseases.
Influence on Neurotransmitter Receptors
Research on pyrovalerone analogues, which are 2-aminopentanophenones, has identified selective inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) with minimal effects on serotonin (B10506) trafficking. drugs.ienih.gov This selectivity is crucial for developing medications with specific neurological effects. The modulation of these monoamine transporters has profound effects on various pharmacological outcomes. drugs.ienih.gov
Anti-inflammatory and Analgesic Activities
Several derivatives containing the this compound scaffold have been investigated for their anti-inflammatory and analgesic properties. vulcanchem.comiajps.comresearchgate.net These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade.
Enzyme Inhibition in Inflammatory Pathways (e.g., COX-1, COX-2)
A primary mechanism for the anti-inflammatory and analgesic effects of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.nettandfonline.com COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com
Studies on novel pyrrolidine derivatives have shown that they can be docked against COX-1 and COX-2 enzymes to predict their anti-inflammatory and analgesic potential. researchgate.net For example, a series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives were synthesized and evaluated for their analgesic activity, with some compounds showing significant effects comparable to the reference drug diclofenac (B195802) sodium. iajps.com The inhibition of COX is considered a likely mechanism of action for these compounds. iajps.com
Antidiabetic Activity (e.g., DPP-IV Inhibition)
Derivatives of this compound have emerged as potential therapeutic agents for type 2 diabetes through the inhibition of dipeptidyl peptidase-IV (DPP-IV). semanticscholar.orgresearchgate.net DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. nih.govnih.govoatext.com By inhibiting DPP-IV, these compounds can increase the levels of active GLP-1, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. semanticscholar.orgnih.gov
A study on novel pyrrolidine sulphonamide derivatives identified compounds with significant DPP-IV inhibitory activity. semanticscholar.orgresearchgate.net In one series, a derivative with a 4-bromophenyl substituent showed notable percentage inhibition of the DPP-IV enzyme. researchgate.net Another study on pyrazole-based thiosemicarbazones found that a compound featuring a 4-bromophenyl group, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f), was a highly potent DPP-4 inhibitor with an IC50 value of 1.266 ± 0.264 nM, which was more effective than the standard drug sitagliptin. nih.gov Molecular docking studies revealed that the 4-bromophenyl substituent engages in π-π interactions with key amino acid residues in the enzyme's active site. nih.gov
Antifungal Properties
The antifungal potential of this compound derivatives has also been a subject of investigation. mdpi.com The inherent properties of the pyrrolidine ring, found in many natural alkaloids with antimicrobial and antifungal activities, combined with the effects of the bromobenzyl group, contribute to their antifungal efficacy. nih.gov
While a study on a series of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine derivatives did not find any antifungal efficacy against Aspergillus niger, other pyrrolidine derivatives have shown promise. researchgate.net For instance, spiro pyrrolidines have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, and other derivatives have shown activity against fungal strains. mdpi.com Specifically, some spiro-derivatives based on a pyrrolidine scaffold have exhibited moderate activity against Candida albicans. researchgate.net
Antiviral Activity
While direct studies on the antiviral properties of this compound are not extensively documented, research into its derivatives shows significant promise. The core structure is often used as a building block for more complex molecules with potential therapeutic value.
Hydrazide derivatives, for instance, are a class of compounds known for a wide spectrum of biological activities, including antiviral effects. ontosight.ai The incorporation of a 1-(4-bromophenyl)pyrrolidine (B1277245) moiety into more complex heterocyclic systems has yielded compounds with evaluated antiviral potential. For example, a 5-(4-bromophenyl) substituted pyrrolo[2,1-f] vulcanchem.comnih.govtriazine derivative has been synthesized and studied within the context of creating new bioactive molecules. mdpi.com
In a more targeted study, a series of 5-nitro-3-hydrazono-2-indolinone derivatives were synthesized and evaluated for their antiviral activity. Within this series, thiazolidinone derivatives were found to be particularly active against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. Notably, the derivative featuring a 4-bromophenyl substitution on a 5-methyl-4-thiazolidinone ring demonstrated the most favorable antiviral activity against BVDV. semanticscholar.org This highlights the importance of the bromophenyl group in modulating the biological activity of these complex heterocyclic structures.
Other Biological Activities (e.g., Antioxidant)
The pyrrolidine ring is a common feature in many natural alkaloids that exhibit a range of biological effects, including antioxidant properties. nih.govfrontiersin.org The investigation of synthetic derivatives of this compound has uncovered potential antioxidant activity.
A study on novel bromophenols, which are derivatives of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one, investigated their radical scavenging abilities using various bioanalytical methods. tubitak.gov.tr These compounds were tested for their ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) and 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radicals. The results indicated that several of the synthesized bromophenol-pyrrolidinone derivatives demonstrated potent antioxidant activities, in some cases exceeding that of standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol. tubitak.gov.tr
For instance, in the DPPH radical scavenging assay, several novel bromophenol derivatives showed lower IC50 values (indicating higher potency) than the standards BHT (3.93 µg/mL), BHA (5.21 µg/mL), and α-tocopherol (11.17 µg/mL). tubitak.gov.tr
Table 1: DPPH Radical Scavenging Activity of Selected Bromophenol-Pyrrolidinone Derivatives A lower IC50 value indicates greater antioxidant activity.
| Compound ID | Structure Description | IC50 (µg/mL) |
|---|---|---|
| 15 | Derivative of 2RS-methyl 1-(2,3-dibromo-4,5-dihydroxybenzyl)-5-oxopyrrolidine-2-carboxylate | 3.28 |
| 3 | 2RS-1-(2,3-dibromo-4,5-dihydroxybenzyl)-5-oxopyrrolidine-2-carboxylic acid | 3.30 |
| 16 | Derivative of 2RS-methyl 1-(2,3-dibromo-4,5-dihydroxybenzyl)-5-oxopyrrolidine-2-carboxylate | 3.33 |
| 17 | Derivative of 2RS-methyl 1-(2,3-dibromo-4,5-dihydroxybenzyl)-5-oxopyrrolidine-2-carboxylate | 3.36 |
| 4 | 2RS-methyl 1-(2,3-dibromo-4,5-dihydroxybenzyl)-5-oxopyrrolidine-2-carboxylate | 3.41 |
| BHT | Butylated hydroxytoluene (Standard) | 3.93 |
| BHA | Butylated hydroxyanisole (Standard) | 5.21 |
| Trolox | (Standard) | 7.21 |
| α-tocopherol | (Standard) | 11.17 |
Data sourced from a study on the synthesis and antioxidant activities of bromophenol derivatives. tubitak.gov.tr
Furthermore, other complex derivatives containing the 4-bromophenyl and pyrrolidine motifs, such as 6,8-Diiodo-2-(4-bromophenyl)-4-oxochroman-3-yl-pyrrolidine-1-carbodithioate, have also been synthesized and investigated for their antioxidant properties. mdpi.com
In silico Studies and Molecular Docking
In silico methods, particularly molecular docking, are crucial computational tools in modern drug discovery. They allow researchers to predict how a molecule (ligand) will bind to a specific biological target, such as a protein or enzyme, at the atomic level. This helps in understanding the potential mechanism of action and in prioritizing compounds for synthesis and further testing. The this compound scaffold and its derivatives have been the subject of numerous such studies to explore their therapeutic potential against various diseases.
Prediction of Binding Affinity to Biological Targets
Molecular docking studies have been instrumental in identifying potential biological targets for derivatives of this compound and predicting their binding affinities. The 4-bromobenzyl group, in particular, is often highlighted for its role in enhancing binding interactions within the target's active site. vulcanchem.com
For example, new hybrid benzofuroxan-based pyrrolidine hydroxamates were synthesized and evaluated as antiproliferative agents. Molecular docking studies suggested that their mechanism of action may involve interaction with the protein kinase Akt (PDB ID: 3O96). nih.gov Similarly, a series of pyrrolidine-1-carboxylates were investigated as inhibitors of the anti-apoptotic protein Mcl-1. Docking studies revealed that a derivative with a 4-bromophenyl group (compound 88f) exhibited a strong binding affinity with a K_i value of 0.53 µM. nih.gov
In the field of antibacterial research, novel spiropyrrolidine derivatives were evaluated as potential inhibitors of DNA gyrase, an essential bacterial enzyme. Molecular docking was employed to explore their binding modes and inhibitory potential against this target. tandfonline.com Likewise, 1,2,4-oxadiazole pyrrolidine derivatives have been identified as inhibitors of E. coli DNA gyrase, with some compounds showing inhibitory concentrations similar to the standard drug novobiocin. frontiersin.org
Furthermore, in the pursuit of new anticancer agents, a series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized. Docking studies were performed to investigate their binding interactions with target kinases, providing insights for structure-activity relationship (SAR) analysis. nih.gov
Table 2: Examples of In Silico Studies on this compound Derivatives
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Pyrrolidine-1-carboxylates | Mcl-1 (anti-apoptotic protein) | 4-bromophenyl derivative (88f) showed a K_i of 0.53 µM. | nih.gov |
| Spiropyrrolidines | DNA Gyrase (bacterial enzyme) | Compounds explored for inhibitory potential against this target. | tandfonline.com |
| 1,2,4-Oxadiazole Pyrrolidines | E. coli DNA Gyrase | Active compounds inhibited the enzyme at concentrations similar to novobiocin. | frontiersin.org |
| Pyrrolo[2,3-d]pyrimidines | Protein Kinases | Docking used to rationalize structure-activity relationships for anticancer activity. | nih.gov |
| Benzofuroxan-based Pyrrolidine Hydroxamates | Akt (protein kinase) | Interaction with Akt proposed as a predominant mechanism of action. | nih.gov |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful computational approach to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to understand the flexibility of biological targets, predict the stability of a protein-ligand complex, and analyze the detailed interactions that hold them together. acs.org This method provides a dynamic view that complements the static picture offered by molecular docking.
The general workflow involves taking a docked protein-ligand complex and simulating its behavior in a solvated environment for a specific duration, which can range from nanoseconds to microseconds. acs.org A key metric often analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the target's active site.
This technique has been applied to various pyrrolidine derivatives to validate docking results and gain deeper insights into their binding mechanisms. For instance, in a study of novel pyrrolidine-derived thiosemicarbazones as potential inhibitors of dihydrofolate reductase (DHFR), MD simulations were performed for 100 nanoseconds. The analysis of the protein-ligand RMSD showed that the complex remained stable throughout the simulation, supporting the binding mode predicted by docking. rsc.org
Similarly, in the development of pyranopyrazole derivatives as potential antiviral agents against the SARS-CoV-2 main protease (M^pro), MD simulations were used. The results confirmed the stability of the complex formed between the most active compound and the enzyme, which was consistent with the in-vitro enzymatic assay data. nih.gov These simulations provide crucial evidence for the stability and binding mode of potential drug candidates, guiding their further development.
Applications in Materials Science and Other Fields
Development of Novel Materials (e.g., Polymers, Coatings)
The pyrrolidine (B122466) ring is a versatile scaffold that is widely utilized by medicinal chemists and is increasingly being explored in materials science. researchgate.netnih.gov Derivatives of pyrrolidine are used in the synthesis of various materials, including polymers, coatings, and composites. bldpharm.com The presence of the 4-bromobenzyl group in 1-(4-Bromobenzyl)pyrrolidine offers a reactive site for polymerization and functionalization, making it a candidate for developing new materials with specific properties.
The industrial applications of this compound and its derivatives include the production of specialty chemicals and materials. The bromine atom on the phenyl ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds and is pivotal in the synthesis of complex polymers and pharmaceuticals. This reactivity allows for the incorporation of the bromobenzylpyrrolidine unit into larger polymer chains or for its use in surface modifications to create functional coatings.
For instance, related brominated aromatic compounds have been used to synthesize copolymers for corrosion protection. Copolymers of N-(p-bromophenyl)-2-methacrylamide and glycidyl (B131873) methacrylate (B99206) have been developed as coatings for low-nickel stainless steel, demonstrating that the bromophenyl group can be a key component in anti-corrosion materials. scbt.com Similarly, other pyrrolidone derivatives have been synthesized and studied as effective corrosion inhibitors for steel in acidic environments. najah.edu While direct studies on this compound for these specific applications are not widely documented, its structural similarity suggests its potential as a valuable precursor in creating materials with enhanced durability and protective properties.
The table below summarizes the potential applications of this compound in materials science based on the applications of structurally related compounds.
| Material Application | Role of this compound Moiety | Relevant Research on Related Compounds |
| Specialty Polymers | Monomer or building block for polymerization via cross-coupling reactions. | N-Biphenyl pyrrolidine derivatives are used as ligands in palladium-catalyzed arylaminations for polymer synthesis. rsc.org |
| Protective Coatings | Precursor for creating anti-corrosion coatings on metal surfaces. | Copolymers of N-(p-bromophenyl)-2-methacrylamide are used for corrosion protection on stainless steel. scbt.com |
| Corrosion Inhibitors | Functional molecule for inhibiting corrosion of steel in acidic media. | Pyrrolidone-based phosphonates have shown significant corrosion inhibition efficiency for steel. najah.edu |
Fluorescent Dyes for Biological Applications
Fluorescent probes are essential tools in biological and biomedical research, enabling the visualization of cellular processes and the detection of specific molecules in living systems. acs.org The development of these probes often involves the strategic design of molecules that can selectively bind to a target and produce a fluorescent signal. Pyrrolidine derivatives have been successfully used as components in the synthesis of such fluorescent probes. bohrium.comrsc.org
While this compound itself is not a fluorophore, its structure serves as a valuable scaffold for the construction of fluorescent dyes. The pyrrolidine ring can be functionalized, and the bromophenyl group can act as a handle for attaching fluorogenic moieties through various chemical reactions. For example, a fluorescent chemosensor for detecting metal ions in living cells was synthesized using 1-(2-azidoethyl)pyrrolidine, demonstrating the utility of the pyrrolidine core in creating biologically active probes. bohrium.com
Furthermore, the photophysical properties of molecules containing a bromobenzyl group have been studied. For instance, N-p-bromobenzyl substituted hemicyanine dyes have been investigated for their fluorescent properties, which are sensitive to their environment. rsc.org This suggests that the bromobenzyl part of this compound could be integrated into larger systems to influence their fluorescent characteristics.
The general approach to creating fluorescent probes involves combining three main components: a fluorophore (the light-emitting part), a linker, and a recognition group that binds to the target. rsc.org In this context, this compound could serve as a precursor to the recognition group or as part of the linker, connecting the fluorophore to a biologically active moiety. Research on related compounds has shown that pyrrolidine-modified coumarin (B35378) can act as an electron donor in a viscosity-sensitive fluorescent probe, and pyrrolidine-based conjugates have been developed for imaging P-glycoprotein expression in tumor cells. rsc.orgnih.gov
The table below outlines the potential roles of this compound in the development of fluorescent dyes for biological applications.
| Fluorescent Dye Component | Potential Role of this compound | Examples from Related Compound Research |
| Probe Scaffold | Core structure for building more complex fluorescent molecules. | Pyrrolidine derivatives are used as scaffolds for novel bioactive molecules. researchgate.netnih.gov |
| Recognition Moiety | Can be modified to selectively bind to biological targets like ions or proteins. | 1-(2-Azidoethyl)pyrrolidine was used to synthesize a fluorescent chemosensor for metal ions. bohrium.com |
| Fluorophore Precursor | The bromophenyl group allows for the attachment of fluorogenic units. | N-p-bromobenzyl groups are part of environmentally sensitive hemicyanine dyes. rsc.org |
| Biological Targeting | The pyrrolidine ring can be part of a system designed to target specific cells or organelles. | Pyrrolidine-modified coumarin has been used in multi-organelle targeting viscosity-sensitive probes. rsc.org |
Conclusion and Future Directions for Research on 1 4 Bromobenzyl Pyrrolidine
Summary of Key Findings and Research Gaps
Research into 1-(4-Bromobenzyl)pyrrolidine and its derivatives has established it as a valuable scaffold in synthetic and medicinal chemistry. Key findings indicate its primary role as a versatile intermediate in the creation of more complex molecules with a wide range of potential applications. ontosight.aichemimpex.com Structurally, the compound combines a saturated pyrrolidine (B122466) ring, known for its prevalence in biologically active natural products and its ability to explore three-dimensional pharmacophore space, with a bromobenzyl group. nih.govfrontiersin.org The bromine atom and the aromatic ring offer sites for further functionalization and can influence receptor binding affinity through halogen-mediated electronic effects. vulcanchem.com
Derivatives synthesized from this core structure have shown significant biological potential. Studies have demonstrated their promise in developing agents targeting neurological disorders, acting as enzyme inhibitors, and serving as potential antibacterial agents. researchgate.netmdpi.com For instance, specific prolinamido indazole derivatives originating from a related carboxylated precursor have been identified as potent Rho kinase (ROCK) inhibitors with vasorelaxation properties. mdpi.com Furthermore, other complex derivatives have been synthesized and evaluated for their antibacterial activity against various strains, with some showing efficacy comparable to standard drugs. researchgate.net Beyond medicine, the compound has found preliminary application in materials science, where derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. dntb.gov.uaresearchgate.net
Despite these advances, significant research gaps remain. While many studies focus on the synthesis and preliminary biological screening of derivatives, there is a lack of comprehensive investigation into the parent compound's own biological profile. Detailed mechanisms of action for most of the derived active compounds have not been fully elucidated. ontosight.ai The structure-activity relationships (SAR) for many series of these compounds are still in early stages of exploration. vulcanchem.com There is a clear need for more extensive in-vitro and in-vivo studies to validate the initial findings and to understand the pharmacokinetic and pharmacodynamic profiles of the most promising derivatives. vulcanchem.comontosight.ai
| Area of Research | Key Findings | Identified Research Gaps |
| Medicinal Chemistry | Serves as a key building block for compounds targeting neurological disorders and for enzyme inhibitors. ontosight.ai | Lack of comprehensive mechanistic studies for active derivatives. ontosight.ai |
| Derivatives show potent antibacterial activity. researchgate.net | Need for broader screening against a wider range of pathogens. | |
| Precursor to potent Rho Kinase (ROCK) inhibitors. mdpi.com | In-depth structure-activity relationship (SAR) studies are needed. vulcanchem.com | |
| Materials Science | Derivatives show potential as corrosion inhibitors for mild steel. researchgate.net | Limited research on applications beyond corrosion inhibition. |
| Synthetic Chemistry | Various synthetic routes involving alkylation and reductive amination are established. vulcanchem.com | Exploration of more efficient and greener synthetic methodologies. |
Potential for Clinical Translation and Drug Development
The potential for the clinical translation of this compound lies not in the compound itself, but in its role as a critical structural motif for the development of novel therapeutic agents. nih.govfrontiersin.org The pyrrolidine scaffold is a privileged structure in drug discovery, and the 4-bromobenzyl moiety provides a handle for generating extensive chemical libraries for screening. nih.govvulcanchem.com The development of derivatives as potent ROCK inhibitors is a promising avenue, given that ROCK inhibitors are being investigated for cardiovascular diseases, neurological disorders, and oncology. mdpi.com Similarly, the discovery of derivatives with significant antibacterial activity addresses the urgent global need for new antibiotics to combat resistant bacterial strains. researchgate.net
However, the path from a promising preclinical compound to a clinical drug is long and requires substantial further investigation. A critical next step is the comprehensive preclinical evaluation of lead compounds derived from this compound. This includes detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME). Future research should prioritize in-vivo efficacy studies in relevant animal models to confirm the therapeutic potential observed in vitro. vulcanchem.com Structure-activity relationship (SAR) optimization is also crucial to enhance potency and selectivity for desired biological targets while minimizing off-target effects. vulcanchem.com
Emerging Methodologies and Technologies in Research
Future research on this compound and its derivatives will be significantly enhanced by emerging methodologies and technologies. In synthetic chemistry, advances in stereoselective synthesis, such as those using chiral auxiliaries or asymmetric catalysis, are critical for producing specific enantiomers, as the stereochemistry of the pyrrolidine ring often dictates biological activity. nih.govvulcanchem.comresearchgate.net Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, offer efficient methods for modifying the bromophenyl group, allowing for the rapid generation of diverse compound libraries.
In the realm of structural biology and analysis, X-ray crystallography is an invaluable tool for unambiguously determining the three-dimensional structure of synthesized derivatives and their complexes with biological targets. vulcanchem.commdpi.com This information provides critical insights into binding modes and is essential for rational drug design. Furthermore, computational chemistry, including molecular docking and molecular dynamics simulations, is increasingly being used to predict how these molecules will interact with protein targets like DNA gyrase. researchgate.net These in-silico methods can prioritize synthetic targets, guide SAR studies, and help elucidate mechanisms of action, thereby accelerating the drug discovery process.
Interdisciplinary Approaches and Collaborations
The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. Progress in this area depends on robust collaborations between several scientific disciplines. Synthetic organic chemists are required to devise novel and efficient routes to synthesize the parent compound and its diverse derivatives. researchgate.net Their collaboration with medicinal chemists and pharmacologists is essential to design and then evaluate the biological activities of these new molecules, establishing structure-activity relationships. mdpi.comacs.org
Furthermore, computational chemists and molecular modelers play a crucial role in providing theoretical insights into ligand-receptor interactions, which helps guide the design of more potent and selective compounds. researchgate.net As derivatives show promise in areas like materials science, collaborations with materials scientists and engineers are needed to explore applications such as the development of new corrosion inhibitors or functional materials. researchgate.net This collaborative synergy, integrating synthetic, biological, computational, and materials sciences, is paramount to fully unlock the scientific and therapeutic potential of the this compound scaffold.
Q & A
Q. What are standard laboratory synthesis protocols for 1-(4-bromobenzyl)pyrrolidine?
A common method involves nucleophilic substitution using 4-bromobenzyl bromide and pyrrolidine. For example, a procedure adapted from related pyrrolidine derivatives involves reacting 4-bromobenzyl bromide with pyrrolidine in dimethylformamide (DMF) under reflux with potassium carbonate as a base. The reaction is monitored by TLC, followed by extraction with ethyl acetate and purification via column chromatography . Modifications may include microwave-assisted heating to reduce reaction times .
Q. How is this compound characterized after synthesis?
Characterization typically includes nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm substitution patterns and integration ratios), infrared (IR) spectroscopy for functional group analysis, and mass spectrometry for molecular weight verification. For example, -NMR peaks for the benzyl protons appear at δ ~3.3–3.5 ppm (m, 2H), and pyrrolidine protons at δ ~1.9–2.0 ppm (m, 4H) . Elemental analysis or high-resolution mass spectrometry (HRMS) is used to confirm purity .
Q. What solvents and conditions are optimal for purifying this compound?
Ethyl acetate or dichloromethane is often used for extraction. Purification via flash chromatography on silica gel with hexane/ethyl acetate gradients (e.g., 6:4 ratio) effectively removes unreacted starting materials . Recrystallization from ethanol or methanol may further enhance purity .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved?
Advanced techniques like X-ray crystallography or 2D NMR (e.g., -HSQC, COSY) are critical. For example, X-ray diffraction confirmed the stereochemistry of spirocyclic pyrrolidine derivatives grafted with oxindole moieties . Computational modeling (DFT) can also predict electronic and steric effects influencing reactivity .
Q. What strategies mitigate low yields in Suzuki-Miyaura couplings involving this compound?
Optimize catalyst systems (e.g., Pd(PPh)/SPhos with CsCO) and solvent mixtures (toluene/ethanol). Microwave-assisted reactions at 120°C for 1–2 hours improve coupling efficiency for aryl boronic acids . Pre-activation of the bromine site via lithiation may enhance reactivity in sterically hindered systems .
Q. How does the 4-bromobenzyl group influence biological activity in medicinal chemistry applications?
The bromine atom enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins. For example, derivatives like (Z)-1-benzyl-5-(4-bromophenyl)pyrrolidine-2,3-dione showed activity against Leishmania parasites, attributed to halogen-π interactions with enzyme active sites . Structure-activity relationship (SAR) studies should systematically vary substituents on the benzyl ring .
Q. What are the challenges in enantioselective synthesis of this compound derivatives?
Chiral induction requires asymmetric catalysts (e.g., proline-based organocatalysts) or chiral auxiliaries. For instance, L-proline facilitated stereoselective formation of spiro-pyrrolizidine oxindoles via [3+2] cycloaddition . Resolution via chiral HPLC or enzymatic kinetic resolution may address racemization during synthesis .
Methodological Considerations for Data Contradictions
Q. How to address discrepancies in reported melting points or spectroscopic data?
Cross-validate data using multiple techniques (e.g., DSC for melting points, -NMR in different solvents). For example, reported melting points for this compound derivatives vary due to polymorphic forms; recrystallization from polar solvents can stabilize specific crystalline phases .
Q. Why do catalytic reactions with this compound derivatives show batch-dependent variability?
Trace moisture or oxygen may deactivate catalysts. Use rigorous Schlenk techniques for air-sensitive reactions. Pre-drying solvents over molecular sieves and degassing with argon/N improves reproducibility .
Applications in Advanced Research
Q. Can this compound serve as a ligand in transition-metal catalysis?
Yes, its nitrogen lone pairs coordinate to metals like Pd or Cu. For example, palladium complexes of pyrrolidine derivatives catalyze C–N coupling reactions, though steric bulk from the benzyl group may require tailored ligand design .
Q. How is 1-(4-bromobenzyl)prolidine utilized in supramolecular chemistry?
The bromine atom participates in halogen bonding, enabling crystal engineering. Derivatives like 4-(pyrrolidin-1-ylmethyl)phenylboronic acid pinacol ester form stable coordination polymers with transition metals, useful in MOF design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
